2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide
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Overview
Description
2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with phenyl and acetamide groups.
Preparation Methods
The synthesis of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide typically involves multicomponent reactions, click reactions, and nano-catalysis . One common synthetic route includes the reaction of aniline, chloro benzaldehyde, and thioglycolic acid in the presence of a catalyst such as CoFe2O4@SiO2/PrNH2 nanoparticles . The reaction conditions often involve refluxing in toluene to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is being investigated for its potential use in drug development due to its diverse biological activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The presence of the phenyl and acetamide groups enhances its binding affinity to specific targets, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
- 2-(2-(1-(3,4-dimethoxyphenyl)ethylidine)hydrazono)-substituted thiazolidinone
- 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Compared to these compounds, 2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3O2S/c21-15(18-12-7-3-1-4-8-12)11-14-16(22)20-17(23-14)19-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,21)(H,19,20,22) |
InChI Key |
GZLHJLJEIVRVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2 |
Origin of Product |
United States |
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